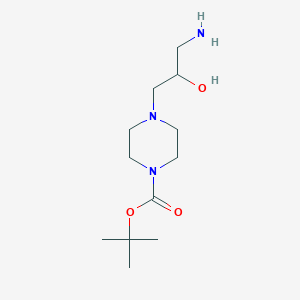
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO2 and its molecular weight is 233.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Intermediate Synthesis
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride has been mentioned in the context of pharmaceutical intermediates. It is notable in the synthesis process of important pharmaceutical compounds. For instance, 4,4-Bis(4-fluorophenyl) butanoic acid, closely related to this compound, is used in pharmaceutical intermediate synthesis and can be prepared through the Friedel-Crafts reaction, which sometimes produces undesired isomers. This process is important for producing compounds with pharmaceutical applications (Fan, 1990).
Antimicrobial Activity
Derivatives of 3-aminobutanoic acid, which include compounds structurally similar to this compound, have shown promising antimicrobial activity. For example, derivatives containing various moieties like hydrazide, pyrrole, and chloroquinoxaline have exhibited significant antimicrobial activity against various bacteria and fungi (Mickevičienė et al., 2015).
Anticonvulsant Properties
Another area of interest is the development of anticonvulsants. Schiff bases of gamma-aminobutyric acid (GABA), a close relative of this compound, have been studied for their anticonvulsant properties. Some of these compounds have shown promising results in blocking convulsions and acting as GABA mimetics (Kaplan et al., 1980).
Crystal Engineering Applications
The compound is also relevant in the field of crystal engineering. For example, baclofen, a compound similar to this compound, has been used to form multicomponent crystals with various acids, demonstrating the potential of gamma amino acids in crystal engineering (Báthori & Kilinkissa, 2015).
Neurotransmitter Receptor Study
Furthermore, derivatives of this compound have been synthesized for studying neurotransmitter receptors in the brain. For example, fluoropyridyl ether analogues of baclofen have been developed as potential PET radiotracers for studying GABAB receptors in the mouse brain (Naik et al., 2018).
Mécanisme D'action
Safety and Hazards
The safety information for this compound includes several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include measures to avoid breathing dust or mist, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJUEQWIMCTAA-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375835 |
Source


|
| Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-53-7 |
Source


|
| Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














